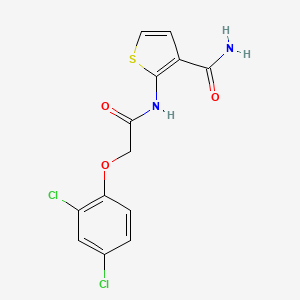

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-10(9(15)5-7)20-6-11(18)17-13-8(12(16)19)3-4-21-13/h1-5H,6H2,(H2,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDRDLFULIAMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiophene-3-carboxamide under specific conditions. One common method involves the use of phosphoryl chloride as a catalyst to facilitate the reaction . The reaction is carried out in a solvent such as dry acetone, and the product is obtained through a series of purification steps including recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory process . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Research Implications

The dichlorophenoxy moiety is a common pharmacophore in agrochemicals and pharmaceuticals, but its substitution pattern critically determines activity and safety. The thiophene carboxamide in the target compound offers a unique scaffold for drug discovery, warranting further studies on its biological targets and metabolic stability. Comparative toxicity assessments with propionic acid derivatives are essential to evaluate carcinogenic risk .

Biological Activity

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and agriculture. This article explores its various biological effects, including antibacterial, antitumor, and herbicidal activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 367.25 g/mol

This compound features a thiophene ring, an acetamido group, and a dichlorophenoxy moiety, which contribute to its diverse biological activities.

1. Antibacterial Activity

Recent studies have indicated that this compound possesses notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

2. Antitumor Activity

The compound also shows promise as an antitumor agent. In vitro studies have evaluated its effects on various cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HCT-15 (Colon cancer) | 1.61 ± 1.92 | Significant cytotoxicity |

| A-431 (Skin cancer) | 1.98 ± 1.22 | Effective growth inhibition |

The structure-activity relationship (SAR) analysis indicates that the presence of the thiophene ring is crucial for its cytotoxic effects against these cell lines .

3. Herbicidal Activity

As a derivative of 2,4-Dichlorophenoxyacetic acid, this compound exhibits herbicidal properties by acting as a synthetic auxin. It induces uncontrolled growth in susceptible plants, leading to their death:

- Mode of Action : The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal growth patterns.

- Application Rate : Effective at concentrations ranging from 0.5 to 5 kg/ha depending on the target weed species.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Zebrafish Model : A study evaluated the effects of related compounds on zebrafish larvae, noting developmental defects such as tail deformities at concentrations as low as 0.32 mg/L .

- Field Trials : Field trials have demonstrated effective weed control in crops with minimal impact on non-target species when applied at recommended rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.